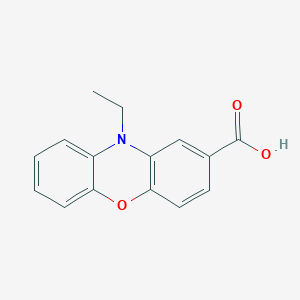![molecular formula C9H9N B13001098 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene CAS No. 441798-65-8](/img/structure/B13001098.png)
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azatricyclo[62003,6]deca-1,3(6),7-triene is a heterocyclic compound with a unique tricyclic structure It is characterized by the presence of a nitrogen atom within its ring system, which contributes to its distinct chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction proceeds through a series of steps, including ring closure and nitrogen incorporation, to yield the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Ambeed provide bulk custom synthesis and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tricyclic derivatives, while reduction can produce reduced analogs with altered electronic properties.
Aplicaciones Científicas De Investigación
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom within its structure plays a crucial role in its reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene is unique due to its specific tricyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for research and applications in various fields.
Propiedades
Número CAS |
441798-65-8 |
|---|---|
Fórmula molecular |
C9H9N |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
2-azatricyclo[6.2.0.03,6]deca-1,3(6),7-triene |
InChI |
InChI=1S/C9H9N/c1-3-8-6(1)5-7-2-4-9(7)10-8/h5H,1-4H2 |
Clave InChI |
JHHMGEMNWQRAQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC3=C(CC3)C=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



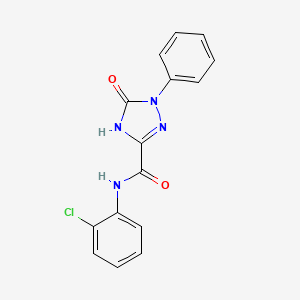
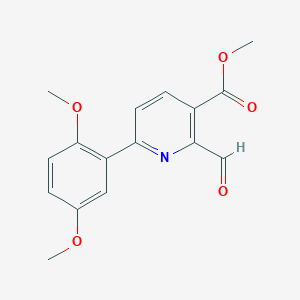
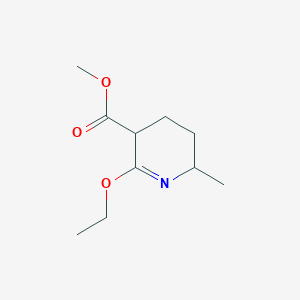
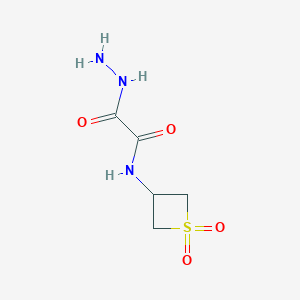
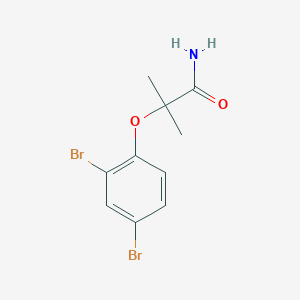
![tert-butyl N-{8-hydroxybicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B13001055.png)

![(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13001066.png)
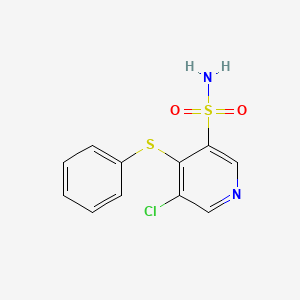

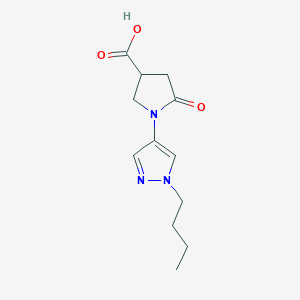
![2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
